molecular formula C22H19F3O5 B2932119 Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 449741-41-7

Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Cat. No.: B2932119
CAS No.: 449741-41-7
M. Wt: 420.384
InChI Key: AOMMLMXWSRXIRW-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate is a chromen-based compound with a molecular formula of C₂₂H₁₉F₃O₅ and a molecular weight of 420.4 g/mol . Its structure features:

  • A 4-oxo chromen core.
  • A phenyl substituent at position 2.
  • A trifluoromethyl (-CF₃) group at position 2.
  • A tert-butyl ester linked via an acetoxy group at position 6.

Key physicochemical properties include a high lipophilicity (XLogP3 = 4.9) and a polar surface area of 61.8 Ų, suggesting moderate solubility in organic solvents .

Properties

IUPAC Name

tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O5/c1-21(2,3)30-17(26)12-28-14-9-10-15-16(11-14)29-20(22(23,24)25)18(19(15)27)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMMLMXWSRXIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where a phenyl-substituted aldehyde reacts with a trifluoromethyl ketone in the presence of a base to form the chromone structure. Subsequent esterification with tert-butyl alcohol under acidic conditions yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate can undergo various chemical reactions, including:

  • Oxidation: The chromone core can be oxidized to form quinones, which are important intermediates in organic synthesis.

  • Reduction: Reduction reactions can be used to convert the chromone to its corresponding dihydrochromone.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Quinones from oxidation reactions.

  • Dihydrochromones from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: This compound has shown potential biological activities, including anti-inflammatory and antioxidant properties. It can be used in the study of biological pathways and the development of therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases, such as cancer and neurodegenerative disorders. Its ability to modulate biological targets makes it a promising candidate for drug development.

Industry: In the industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with enhanced performance and durability.

Mechanism of Action

The mechanism by which tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Reference
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₂H₁₉F₃O₅ 420.4 3-phenyl, 2-CF₃, 7-tert-butyl acetoxy 4.9
Tert-butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₁₉H₂₂O₅ 330.38 Cyclopenta-fused chromen, 6-methyl, 7-tert-butyl acetoxy *N/A
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate C₁₈H₁₁F₃O₅ 388.28 3-phenoxy (vs. phenyl), 2-CF₃, 7-acetoxy *N/A
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₂H₁₇F₃O₇ 474.37 3-(3-methoxyphenoxy), 2-CF₃, 7-propenyl acetoxy *N/A

Substituent Effects on Chromen Core

Cyclopenta-Fused Chromen (): The cyclopenta ring fusion reduces aromaticity and introduces conformational rigidity. Lower molecular weight (330.38 vs.

Phenoxy vs. Phenyl Substituent (): Replacing the 3-phenyl group with 3-phenoxy introduces an oxygen atom, increasing polarity but reducing lipophilicity. The acetate ester (vs. tert-butyl) may accelerate metabolic hydrolysis, affecting bioavailability .

The propenyl ester introduces allylic reactivity, which could influence stability and synthetic applications .

Trifluoromethyl and Ester Group Comparisons

Trifluoromethyl (-CF₃): Present in all analogs except the cyclopenta-fused compound ().

Ester Groups:

  • Tert-butyl (Target Compound): Bulky and hydrolytically stable, favoring prolonged half-life in biological systems .
  • Acetate (): Smaller and more prone to enzymatic cleavage, suggesting faster metabolism .
  • Propenyl (): Allylic esters may undergo elimination or oxidation, limiting stability .

Biological Activity

Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The structure can be summarized as follows:

  • Chemical Formula : C17_{17}H16_{16}F3_3O4_4
  • Molecular Weight : 350.30 g/mol

Inhibition of Enzymatic Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on various enzymes, including:

  • Cholinesterases (AChE and BChE) : These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease. For instance, related compounds showed IC50_{50} values of 10.4 μM for AChE and 5.4 μM for BChE, indicating moderate inhibitory activity .
  • Cyclooxygenases (COX) : Compounds in this class have also been noted for their ability to inhibit COX enzymes, which are involved in inflammatory processes. Inhibitory effects against COX-2 were observed with moderate potency .

Antioxidant Activity

The presence of the trifluoromethyl group is believed to enhance the antioxidant properties of the compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress-related damage.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluating a series of chromene derivatives demonstrated that certain compounds exhibited significant anti-inflammatory activity through the inhibition of COX enzymes and lipoxygenases (LOX), which are implicated in inflammatory responses .
  • Cytotoxicity : Investigations into the cytotoxic effects of related chromene derivatives on cancer cell lines such as MCF-7 (breast cancer) have shown promising results. One study reported that specific derivatives could induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between these compounds and their target proteins. Molecular docking simulations revealed that trifluoromethyl groups facilitate stronger interactions with target residues, enhancing biological activity .

Summary Table of Biological Activities

Activity Type Target IC50_{50} Reference
Cholinesterase InhibitionAChE10.4 μM
Cholinesterase InhibitionBChE5.4 μM
COX Enzyme InhibitionCOX-2Moderate
CytotoxicityMCF-7 Cancer Cell LineSignificant
Antioxidant ActivityFree Radical ScavengingEnhanced

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